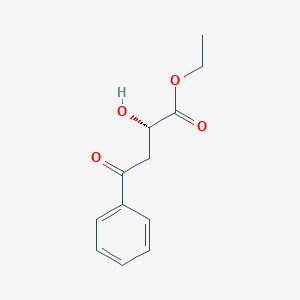

ethyl (2S)-2-hydroxy-4-oxo-4-phenylbutanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl (2S)-2-hydroxy-4-oxo-4-phenylbutanoate is a chemical compound that serves as an intermediate in the synthesis of enantiomerically pure α-hydroxy and α-amino acid esters, particularly derivatives of homophenylalanine. These compounds have significant applications in the pharmaceutical industry due to their enantiomeric purity, which is crucial for the biological activity of many drugs .

Synthesis Analysis

The synthesis of ethyl (2S)-2-hydroxy-4-oxo-4-phenylbutanoate can be achieved through several methods. One approach involves starting from ethyl 2,4-dioxo-4-phenylbutyrate and using a Pt-cinchona catalyzed enantioselective hydrogenation. This key step is followed by enrichment via crystallization to obtain the desired enantiomers in high purity and on a large scale, exceeding 100 grams . Another method employs the hydrogenation of (E)-ethyl 2-oxo-4-arylbut-3-enoate, which yields ethyl 2-hydroxy-4-arylbutyrate with high enantiomeric excess (ee) of 94-96%. This process is characterized by a sequential hydrogenation of the carbonyl and carbon-carbon double bonds, which is highly sensitive to the reaction temperature . Additionally, l-malic acid has been used as a starting material to prepare both enantiomers of ethyl 2-hydroxy-4-phenylbutanoates with excellent optical purity and satisfactory overall yields .

Molecular Structure Analysis

The molecular structure of ethyl (2S)-2-hydroxy-4-oxo-4-phenylbutanoate is characterized by the presence of a hydroxy group and a keto group on a four-carbon chain attached to a phenyl ring. The stereochemistry of the compound is crucial, as the (2S) configuration indicates the specific spatial arrangement of atoms that is necessary for the desired biological activity. The molecular structure is the foundation for the compound's reactivity and physical properties .

Chemical Reactions Analysis

Ethyl (2S)-2-hydroxy-4-oxo-4-phenylbutanoate can undergo various chemical reactions. For instance, the hydrogenation process mentioned earlier is a key reaction that transforms the precursor into the desired enantiomerically pure product . Photochemical reactions of related compounds, such as ethyl 3-oxo-2,4-diphenylbutanoate, have been studied, showing the formation of products through radical recombination and decarbonylation processes. These reactions can yield small amounts of related compounds like ethyl α-hydroxyphenylacetate .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl (2S)-2-hydroxy-4-oxo-4-phenylbutanoate are influenced by its functional groups and molecular structure. The presence of both hydroxy and keto groups contributes to its reactivity and solubility. The enantiomeric purity of the compound is of particular importance, as it affects the compound's physical properties such as melting point and specific rotation. The enantiomeric excess achieved through synthesis and crystallization is a critical parameter that determines the quality and applicability of the compound in pharmaceutical preparations .

Applications De Recherche Scientifique

Synthesis and Production

Ethyl (R)-2-hydroxy-4-phenylbutanoate [(R)-EHPB], an intermediate for synthesizing various anti-hypertension drugs, is produced via microbial reduction of ethyl 2-oxo-4-phenylbutanoate [EOPB] in an interface bioreactor. Rhodotorula minuta and Candida holmii are effective in this process, achieving high enantiomeric excess and chemical purity (Oda, Inada, Kobayashi, & Ohta, 1998). Additionally, various microorganisms like Saccharomyces cerevisiae and Dekera sp. have been used for enantioselective reduction of ethyl-2-oxo-4-phenylbutanoate to produce (S)-(+)-2-hydroxy-4-phenylbutanoate or (R)-(+)-2-hydroxy-4-phenylbutanoate with high enantiomeric excess (Lacerda et al., 2006).

Biocatalysis

There has been significant progress in the biocatalytic synthesis of (R)-HPBE, an important intermediate for angiotensin-converting enzyme inhibitors like enalapril and lisinopril (Zhao, 2008). Studies have focused on optimizing the biocatalysis process, such as redesigning a short-chain dehydrogenase/reductase for asymmetric synthesis of ethyl (R)-2-hydroxy-4-phenylbutanoate based on free energy decomposition and sequence conservatism analysis (Su et al., 2020).

Chiral Separation and Asymmetric Synthesis

The enantioselective synthesis of ethyl (R)-2-hydroxy-4-phenylbutanoate has been improved using catalytic antibodies, optimizing reduction conditions (Ou & Yang, 2012). Recombinant E. coli expressing specific genes has been used to produce (R)-HPBE with high enantioselectivity and catalyst yield, demonstrating the scalability of this biocatalytic process (Ni et al., 2013).

Propriétés

IUPAC Name |

ethyl (2S)-2-hydroxy-4-oxo-4-phenylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-2-16-12(15)11(14)8-10(13)9-6-4-3-5-7-9/h3-7,11,14H,2,8H2,1H3/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEWAMPODKFTBJZ-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(=O)C1=CC=CC=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC(=O)C1=CC=CC=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20465096 |

Source

|

| Record name | Ethyl (2S)-2-hydroxy-4-oxo-4-phenylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20465096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl (2S)-2-hydroxy-4-oxo-4-phenylbutanoate | |

CAS RN |

243658-52-8 |

Source

|

| Record name | Ethyl (2S)-2-hydroxy-4-oxo-4-phenylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20465096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B1280574.png)